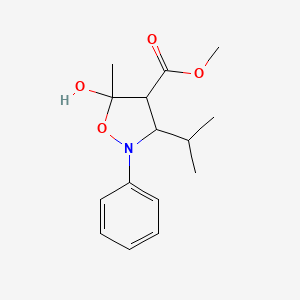
3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime
Descripción general
Descripción
3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a derivative of pyrazole and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime is not fully understood. However, studies have suggested that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime may also modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has also been shown to reduce seizure severity and increase seizure threshold in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is that it has been shown to have low toxicity and high bioavailability. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime is relatively easy to synthesize and can be obtained in high yield. However, one limitation of using 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime. One direction is to further investigate its potential as a neuroprotective agent and its ability to modulate the Nrf2/ARE pathway. Another direction is to study its potential as an anticonvulsant agent and its effects on ion channels in the brain. Additionally, future studies could investigate the potential use of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been studied for its potential pharmacological properties, including its ability to act as a neuroprotective agent, an anti-inflammatory agent, and an anticonvulsant agent. Studies have shown that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime can protect against oxidative stress-induced neurotoxicity and reduce inflammation in the brain. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have anticonvulsant effects in animal models.
Propiedades
IUPAC Name |
(NE)-N-[(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-15(12-17-21)16(19-10-6-3-7-11-19)20(18-13)14-8-4-2-5-9-14/h2,4-5,8-9,12,21H,3,6-7,10-11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKVNKLJMHRES-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B3880629.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880631.png)
![ethyl 2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880637.png)
![ethyl 2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880643.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880644.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880647.png)
![diethyl 2-(acetylamino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3880650.png)
![ethyl 2-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880661.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880671.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880679.png)
![3-[(4-methylphenyl)thio]-3-phenylpropanoic acid](/img/structure/B3880684.png)
![ethyl 2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880687.png)

![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880698.png)